molecular formula C21H17N3O3 B11592920 3-(4-methylphenyl)-2-(4-nitrophenyl)-2,3-dihydroquinazolin-4(1H)-one

3-(4-methylphenyl)-2-(4-nitrophenyl)-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B11592920
M. Wt: 359.4 g/mol
InChI Key: CTJGKPUXTOVHIK-UHFFFAOYSA-N
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Description

3-(4-METHYLPHENYL)-2-(4-NITROPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE is a complex organic compound that belongs to the class of tetrahydroquinazolines This compound is characterized by the presence of both a methylphenyl and a nitrophenyl group attached to a tetrahydroquinazolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-METHYLPHENYL)-2-(4-NITROPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE typically involves multi-step organic reactions. One common method involves the condensation of 4-methylbenzaldehyde with 4-nitrobenzaldehyde in the presence of an amine catalyst to form the intermediate Schiff base. This intermediate is then cyclized under acidic conditions to yield the desired tetrahydroquinazolinone compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and recrystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-(4-METHYLPHENYL)-2-(4-NITROPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitrophenyl group yields an aminophenyl derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

3-(4-METHYLPHENYL)-2-(4-NITROPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-METHYLPHENYL)-2-(4-NITROPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-METHYLPHENYL)-2-(4-NITROPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE
  • 4-Methoxyphenyl)(4-nitrophenyl)methanone
  • 4-methyl-3-nitrophenyl)(phenyl)methanone

Uniqueness

3-(4-METHYLPHENYL)-2-(4-NITROPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H17N3O3

Molecular Weight

359.4 g/mol

IUPAC Name

3-(4-methylphenyl)-2-(4-nitrophenyl)-1,2-dihydroquinazolin-4-one

InChI

InChI=1S/C21H17N3O3/c1-14-6-10-16(11-7-14)23-20(15-8-12-17(13-9-15)24(26)27)22-19-5-3-2-4-18(19)21(23)25/h2-13,20,22H,1H3

InChI Key

CTJGKPUXTOVHIK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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